molecular formula C9H10O4 B8116885 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate

1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate

Cat. No.: B8116885
M. Wt: 182.17 g/mol
InChI Key: MQQNVEHPJXDXMI-UHFFFAOYSA-N
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Description

1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate is an organic compound characterized by a cyclopropane ring substituted with two ester groups and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with ethynylating agents under specific conditions . The reaction is often carried out in the presence of catalysts such as palladium or other transition metals to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can undergo radical reactions, where the ethynyl group participates in radical addition processes . These reactions often proceed through a radical mechanism, leading to the formation of highly substituted products .

Properties

IUPAC Name

dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQNVEHPJXDXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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